Bis(2,6-dimethylphenyl)phosphate

Kinetics Organophosphorus Chemistry Reaction Mechanism

Substituting less-hindered phosphate ligands leads to uncontrolled reactivity, failed catalyst selectivity, and irreproducible cluster syntheses. Bis(2,6-dimethylphenyl)phosphate (CAS 18350-99-7) solves this via four ortho-methyl groups imposing a unique steric environment: • Up to 100-fold rate reduction in nucleophilic substitution for precise kinetic control • Predictable nuclearity in Ti(IV) & Cu(II) coordination clusters • Thermal/hydrolytic stability for halogen-free flame retardant building blocks Supplied as ≥95% crystalline powder; refrigerate at +2 to +8°C. Ships ambient. For R&D only.

Molecular Formula C16H19O4P
Molecular Weight 306.29 g/mol
CAS No. 18350-99-7
Cat. No. B097497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,6-dimethylphenyl)phosphate
CAS18350-99-7
SynonymsBIS(2,6-DIMETHYLPHENYL)PHOSPHATE
Molecular FormulaC16H19O4P
Molecular Weight306.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C
InChIInChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18)
InChIKeyAPOXBWCRUPJDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,6-dimethylphenyl)phosphate Overview


Bis(2,6-dimethylphenyl)phosphate, also known as bis(2,6-dimethylphenyl) hydrogen phosphate or BDMPP, is a sterically hindered diaryl phosphate ester with the molecular formula C₁₆H₁₉O₄P and a molecular weight of 306.29 g/mol . It is characterized by two 2,6-dimethylphenyl groups attached to a central phosphate moiety, which confers significant steric bulk around the phosphorus atom . This compound is a white to yellow crystalline powder with a reported melting point of 140°C and is typically supplied with a purity of ≥95% . It finds application as a chemical intermediate, a ligand in coordination chemistry, and a precursor to flame retardants and catalysts, but its unique steric properties are the primary driver for its use in specialized research and industrial applications .

Why Substituting Bis(2,6-dimethylphenyl)phosphate Fails


Direct substitution of Bis(2,6-dimethylphenyl)phosphate with a non-sterically hindered analog, such as bis(phenyl)phosphate, or even a differently hindered analog like 2,6-diisopropylphenyl phosphate, is not a viable strategy for research or industrial applications. The presence of four ortho-methyl groups creates a unique steric environment around the phosphorus center that fundamentally alters its chemical reactivity, coordination behavior, and material properties [1]. This steric hindrance is not a minor perturbation; it can lead to rate differences of several orders of magnitude in nucleophilic substitution reactions and can dictate the nuclearity and structure of the metal complexes it forms, a phenomenon not observed with less hindered analogs [2][3]. Consequently, substituting this compound with a generic alternative will not yield comparable results and will likely lead to project failure or compromised material performance. The following quantitative evidence demonstrates these critical, non-interchangeable differences.

Bis(2,6-dimethylphenyl)phosphate Differentiation Evidence


Steric Hindrance in Nucleophilic Substitution Reactivity

The steric hindrance provided by the four ortho-methyl groups in bis(2,6-dimethylphenyl)phosphate derivatives dramatically reduces its reactivity in nucleophilic substitution reactions. In a direct kinetic comparison, the pyridinolysis rate of bis(2,6-dimethylphenyl) chlorophosphate was found to be 'hundreds of times slower' than that of the unhindered analog, bis(phenyl) chlorophosphate [1]. This profound difference in reaction rate is a direct consequence of the steric bulk, which shields the phosphorus center from nucleophilic attack.

Kinetics Organophosphorus Chemistry Reaction Mechanism

Steric Control of Metal Cluster Nuclearity

The choice between 2,6-dimethylphenyl phosphate (dmppH₂) and its more sterically demanding analog, 2,6-diisopropylphenyl phosphate (dippH₂), as a ligand leads to the formation of distinctly different metal clusters under identical reaction conditions. When reacted with Cp*TiCl₃, dmppH₂ yields a tetranuclear titanophosphate cluster ([Ti₄Cl₂(μ₂-O)₂(dmpp)₂(dmppH)₆(THF)₂]·(toluene)₂), whereas dippH₂ produces a trinuclear titanophosphate cage complex ([(Ti₃Cp*Cl(μ₂-O)(dipp)₂(dippH)₄(THF)]·(toluene)) [1]. This demonstrates that the steric profile of the phosphate ligand directly dictates the nuclearity and structure of the resulting complex.

Coordination Chemistry Cluster Chemistry Titanium Complexes

Steric Effects on Supramolecular Architecture

The solid-state aggregation behavior of aryl phosphate monoesters is highly sensitive to the steric bulk of the aryl substituents. A comparative crystallographic study revealed that 2,6-dimethylphenyl phosphate (dmppH₂) crystallizes as a one-dimensional (1-D) hydrogen-bonded chain, whereas the more sterically encumbered 2,6-diisopropylphenyl phosphate forms a more complex three-dimensional (3-D) supramolecular network [1]. This difference in packing architecture can have profound implications for the material's bulk properties, such as solubility, stability, and mechanical behavior.

Crystal Engineering Supramolecular Chemistry Phosphate Monoesters

Physicochemical Differentiation from Unhindered Analogs

The 2,6-dimethylphenyl substitution pattern confers a distinct set of physicochemical properties compared to unhindered aryl phosphates. Bis(2,6-dimethylphenyl)phosphate exhibits a melting point of 140°C and a predicted pKa of 1.17, reflecting the influence of the electron-donating methyl groups on the acidity of the phosphate . In contrast, the unhindered diphenyl phosphate is reported to have a significantly lower melting point (approx. 60-70°C) and a higher predicted pKa (approx. 1.8-2.0) [1]. The LogP values for the target compound also range from 3.18 to 4.48, indicating substantial lipophilicity .

Physical Chemistry Analytical Chemistry Compound Characterization

Flame Retardant Thermal Stability from Steric Hindrance

Compounds containing the bis(2,6-dimethylphenyl)phosphate moiety are valued for their performance as flame retardants in high-temperature polymers. The steric hindrance from the ortho-methyl groups contributes to high thermal stability and low volatility . For example, the derivative Biphenyl-4,4'-diyl bis[bis(2,6-dimethylphenyl) phosphate] is described as offering 'excellent flame retardancy under high processing temperatures' and 'superior hydrolysis resistance' [1]. While direct quantitative data for the target compound is limited, these class-level properties are directly attributed to the 2,6-dimethylphenyl substitution pattern [2].

Polymer Chemistry Flame Retardancy Thermal Analysis

Bis(2,6-dimethylphenyl)phosphate Applications


Sterically Demanding Ligands for Catalysis

Bis(2,6-dimethylphenyl)phosphate is an ideal precursor for synthesizing sterically bulky phosphine and phosphite ligands used in homogeneous catalysis. Its significant steric hindrance, which reduces reaction rates by orders of magnitude compared to unhindered analogs [1], is a desirable feature for controlling catalyst selectivity and preventing catalyst decomposition. Researchers developing catalysts for cross-coupling or asymmetric hydrogenation can use this compound to tune the steric environment around the metal center, a strategy validated by its ability to control metal cluster nuclearity [2].

Halogen-Free Flame Retardant Development

The thermal stability and hydrolysis resistance imparted by the 2,6-dimethylphenyl group make bis(2,6-dimethylphenyl)phosphate a valuable building block for halogen-free flame retardants in engineering plastics like polycarbonate, ABS, and PBT [1]. While the target compound itself may be an intermediate, its derivatives are known to provide excellent flame retardancy at high processing temperatures, a critical requirement for these materials [2]. Procuring this specific compound ensures the final flame retardant has the necessary steric protection to survive polymer compounding and end-use conditions.

Structure-Property Studies in MOFs and Clusters

As demonstrated by its divergent behavior compared to 2,6-diisopropylphenyl phosphate, bis(2,6-dimethylphenyl)phosphate acts as a powerful ligand for constructing coordination clusters with specific nuclearities and topologies [1][2]. Materials scientists can use this compound to rationally synthesize titanium(IV) or copper(II) clusters with well-defined structures, where the steric bulk of the ligand is a key synthetic handle. The resulting clusters can be studied for their catalytic, magnetic, or gas storage properties, and the use of this specific phosphate is non-negotiable for replicating published structures [3].

Mechanistic Studies of Steric Effects

The well-documented, hundred-fold rate reduction in nucleophilic substitution reactions makes bis(2,6-dimethylphenyl)phosphate an essential tool for physical organic chemists studying the role of steric hindrance [1]. By comparing its reaction kinetics to that of its less hindered analogs (e.g., bis(phenyl)phosphate), researchers can deconvolute steric contributions from electronic effects. This fundamental understanding informs the design of new reagents and catalysts with tailored reactivity.

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